methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride
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Overview
Description
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of halogenated pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of fluorescent probes and materials with specific optical properties.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of its anticancer activity, it may induce apoptosis in cancer cells by interfering with signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride
- Pyrazolo[1,5-a]pyrimidine-based fluorophores
Uniqueness
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This compound’s ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable intermediate in various synthetic and industrial applications.
Properties
CAS No. |
2768326-34-5 |
---|---|
Molecular Formula |
C8H12ClN3O2 |
Molecular Weight |
217.7 |
Purity |
94 |
Origin of Product |
United States |
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